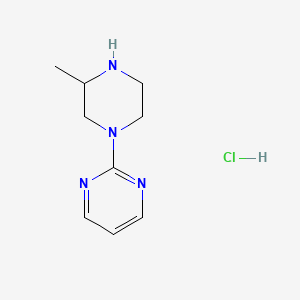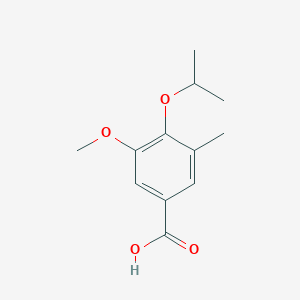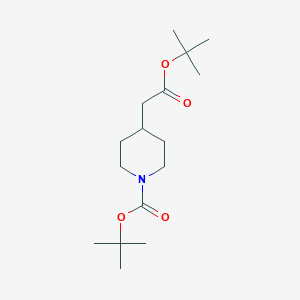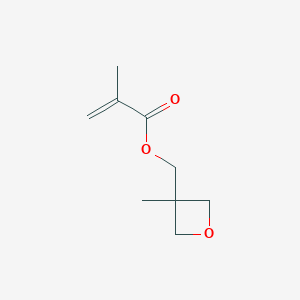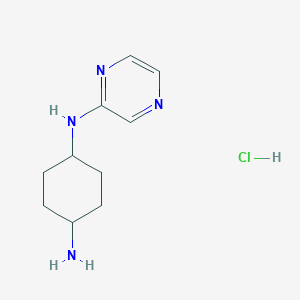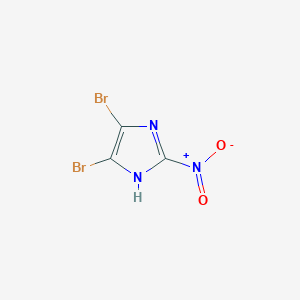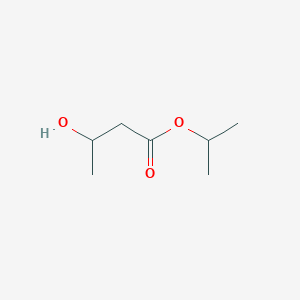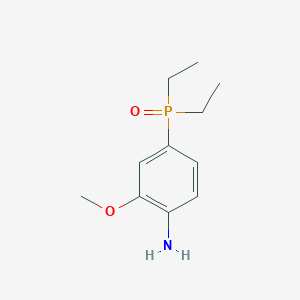
4-(Diethylphosphoryl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is an organic compound with the molecular formula C11H18NO2P It is a derivative of phosphine oxide, characterized by the presence of an amino group at the 4-position and a methoxy group at the 3-position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)diethylphosphine oxide typically involves the reaction of 4-amino-3-methoxyphenylboronic acid with diethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)diethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-methoxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivative.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The amino and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding phosphine oxide, while reduction can regenerate the phosphine.
Applications De Recherche Scientifique
(4-Amino-3-methoxyphenyl)diethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Amino-3-methoxyphenyl)diethylphosphine oxide involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow it to bind to enzymes and other proteins, potentially inhibiting their activity. The phosphine oxide moiety can also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3-methoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-methoxyphenyl)diphenylphosphine oxide
- (4-Amino-3-methoxyphenyl)diethylphosphine sulfide
Uniqueness
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylphosphine oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H18NO2P |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
4-diethylphosphoryl-2-methoxyaniline |
InChI |
InChI=1S/C11H18NO2P/c1-4-15(13,5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5,12H2,1-3H3 |
Clé InChI |
QEIGNJJNLOFYET-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C1=CC(=C(C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


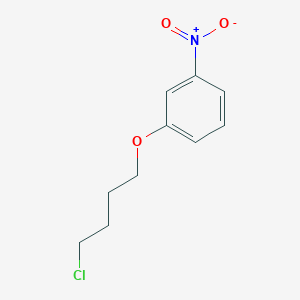
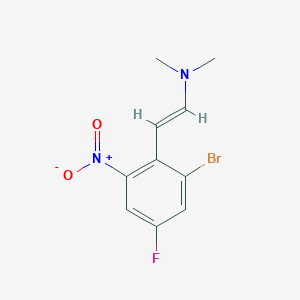
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
